![molecular formula C20H20N2O2 B2514981 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-propylbenzamide CAS No. 2034533-86-1](/img/structure/B2514981.png)
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-propylbenzamide, commonly known as FP1, is a chemical compound that has gained widespread attention in the scientific community due to its potential applications in various fields. FP1 is a member of the benzamide family, which is known for its diverse range of biological activities.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Multicomponent Reactions (MCRs)
The compound’s structure contains both a furan ring and a pyridine moiety, making it an interesting candidate for heterocyclic synthesis. Researchers have explored its utility in multicomponent reactions (MCRs), which involve simultaneous bond-forming reactions using simple starting materials. Specifically, the compound has been employed in the one-pot synthesis of polysubstituted furans . These reactions offer advantages such as simplified purification and efficient access to structurally diverse compounds.
Pharmacological and Biological Studies
Furan derivatives play a crucial role in the synthesis of oxygenated natural products. Polysubstituted furans, like our compound of interest, exhibit widespread occurrence in nature. Researchers have investigated their pharmacological and biological activities, leading to the design of synthetic routes for more active heterocyclic compounds. These furans are also valuable as reaction intermediates in total synthesis and the synthetic industry .
Isocyanide-Based Multicomponent Reactions (IMCRs)
Isocyanide-based MCRs (IMCRs) have attracted attention due to their efficiency in synthesizing various heterocyclic compounds. Although several furan derivatives have been synthesized using IMCRs, the specific 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanone derivatives have not been explored extensively. Our compound could serve as a valuable building block in this context .
Protodeboronation and Indolizidine Synthesis
Interestingly, the less nucleophilic (3,5-bis(trifluoromethyl)phenyl)lithium has been used for protodeboronation, preventing aryl addition to the lactam moiety. This strategy led to the synthesis of indolizidine compounds, demonstrating the compound’s versatility .
Pyrimidine Derivatives
In related research, benzyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate was synthesized, highlighting the compound’s potential in pyrimidine chemistry .
Wirkmechanismus
The mode of action of such compounds often involves interaction with these targets, leading to changes in cellular processes. The affected biochemical pathways can vary widely depending on the specific targets and the nature of the interaction .
Pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body, can greatly impact its bioavailability and efficacy. Factors such as solubility, stability, and permeability can influence how much of the compound reaches its target .
The result of the compound’s action can manifest as changes at the molecular and cellular level, such as altered gene expression, enzyme activity, or cellular signaling .
The action environment, including factors like pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-4-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-3-15-4-6-17(7-5-15)20(23)22-12-16-10-19(13-21-11-16)18-8-9-24-14-18/h4-11,13-14H,2-3,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYCRNSQFCXKJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-propylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.